Gp91ds-tat is a synthetic peptide designed as a specific inhibitor of the NADPH oxidase 2 enzyme, which plays a critical role in generating reactive oxygen species in various biological processes. This compound has been extensively studied for its potential therapeutic applications, particularly in conditions characterized by oxidative stress and inflammation.
Gp91ds-tat was developed by modifying a portion of the gp91phox subunit of the NADPH oxidase complex, incorporating a trans-activator of transcription (TAT) sequence that facilitates cellular uptake. This modification allows the peptide to penetrate cell membranes effectively, enhancing its bioavailability and therapeutic potential .
The synthesis of gp91ds-tat involves solid-phase peptide synthesis techniques, which allow for precise control over the amino acid sequence and modifications. The process typically includes the following steps:
The molecular weight of gp91ds-tat is approximately 2452 g/mol, and its structure includes a sequence that mimics a part of the gp91phox protein, specifically designed to inhibit NADPH oxidase activity .
Gp91ds-tat consists of 18 amino acids with a specific sequence that allows it to bind effectively to the NADPH oxidase complex. The presence of the TAT sequence enhances its membrane permeability, facilitating its entry into cells where it exerts its inhibitory effects.
Gp91ds-tat primarily functions by inhibiting the assembly of the NADPH oxidase complex, which is crucial for reactive oxygen species production. When gp91ds-tat binds to components of this complex, it prevents the activation of downstream signaling pathways that lead to oxidative stress.
In experimental settings, treatment with gp91ds-tat has been shown to significantly reduce superoxide production in various cell types exposed to oxidative stressors, such as hydrogen peroxide or inflammatory cytokines . This inhibition can be quantified using assays that measure reactive oxygen species levels in cell cultures.
The mechanism through which gp91ds-tat exerts its effects involves direct binding to the NADPH oxidase complex, specifically targeting the cytosolic subunit p47phox. By preventing p47phox from interacting with gp91phox on the membrane, gp91ds-tat effectively disrupts the assembly required for NADPH oxidase activation .
Studies have demonstrated that administration of gp91ds-tat leads to decreased levels of reactive oxygen species in various models of disease, including myocardial ischemia-reperfusion injury and neuroinflammation . This suggests that its mechanism is not only effective in vitro but also has significant implications for in vivo therapeutic applications.
Gp91ds-tat has been investigated for various scientific uses:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1